2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24) is a synthetic aminopyrazole derivative investigated for its potential as a cyclin-dependent kinase 5 (CDK5) inhibitor. [] It is classified as a small molecule inhibitor and plays a significant role in scientific research exploring new therapeutic targets for cancer treatment, particularly in pancreatic cancer. []
Analog 24 acts as a selective inhibitor of CDK5, targeting its activity over other kinases like CDK2. [] CDK5 plays a role in various cellular processes, including cell cycle regulation and apoptosis. In the context of the study, analog 24's inhibition of CDK5 was found to downregulate the anti-apoptotic protein Mcl-1, leading to increased sensitivity of pancreatic cancer cells to the Bcl-2 inhibitor navitoclax. []
The primary application explored for analog 24 is its potential as an anticancer agent, specifically in the treatment of pancreatic cancer. [] By inhibiting CDK5 and subsequently downregulating Mcl-1, analog 24 sensitizes pancreatic cancer cells to Bcl-2 inhibitors, leading to synergistic inhibition of cell growth and induction of apoptosis. [] This suggests a potential therapeutic strategy of combining CDK5 inhibitors with Bcl-2 inhibitors for enhanced efficacy in pancreatic cancer treatment.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2